Conantokin-T - 127476-26-0

Conantokin-T

Catalog Number: EVT-242639
CAS Number: 127476-26-0
Molecular Formula: C110H175N31O45S
Molecular Weight: 2683.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Non-competitive NMDA receptor antagonist (IC50 = 0.4 μM) that inhibits Ca2+ influx and glutamate-induced toxicity in central nervous system neurons.
Overview

Conantokin-T is a neuroactive peptide derived from the venom of the fish-hunting cone snail Conus tulipa. It consists of 21 amino acids and is classified as a conantokin, a group of peptides known for their selective antagonism of N-methyl-D-aspartate receptors. These receptors play a critical role in synaptic transmission and plasticity in the central nervous system. Conantokin-T has gained attention for its potential applications in neuroscience due to its ability to modulate excitatory neurotransmission.

Source and Classification

Conantokin-T is isolated from the venom of Conus tulipa, a species of cone snail. This peptide belongs to the class of conantokins, which are characterized by their unique structures and functions as antagonists of glutamate receptors, particularly the N-methyl-D-aspartate receptor. The classification of conantokin-T is significant due to its specific action on neurotransmitter systems, distinguishing it from other neurotoxins.

Synthesis Analysis

Methods

The synthesis of conantokin-T employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process typically involves:

  1. Preparation: The resin is functionalized with a protected amino acid.
  2. Coupling: Successive amino acids are coupled to the growing chain using activating reagents.
  3. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis requires careful control of reaction conditions and purification steps, often utilizing high-performance liquid chromatography to ensure purity and correct folding of the peptide. The amino acid sequence is verified through mass spectrometry and amino acid analysis to confirm successful synthesis.

Molecular Structure Analysis

Structure

Conantokin-T features a unique structure characterized by the presence of gamma-carboxyglutamate residues, which are crucial for its interaction with N-methyl-D-aspartate receptors. The specific sequence and arrangement contribute to its functional properties as an antagonist.

Data

The molecular formula and mass of conantokin-T have been determined through spectroscopic methods such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy. These techniques provide insights into the secondary structure and conformational stability of the peptide in solution.

Chemical Reactions Analysis

Reactions

Conantokin-T selectively inhibits N-methyl-D-aspartate receptor-mediated excitatory postsynaptic potentials without affecting other types of synaptic transmission. This specificity is attributed to its binding at the glutamate recognition site and polyamine site on the receptor.

Technical Details

The kinetic analysis involves measuring the association and dissociation rates of conantokin-T with N-methyl-D-aspartate receptors using electrophysiological techniques. Concentration-response curves are generated to assess potency and efficacy, revealing that conantokin-T acts in a concentration-dependent manner.

Mechanism of Action

Process

The mechanism by which conantokin-T exerts its effects involves competitive antagonism at N-methyl-D-aspartate receptors. By binding to these receptors, conantokin-T prevents glutamate from eliciting excitatory responses in postsynaptic neurons.

Data

Studies indicate that conantokin-T's action can be reversed by prior treatment with known NMDA antagonists, suggesting that it competes directly with glutamate for binding sites on the receptor. This competitive interaction underscores its potential as a tool for studying synaptic transmission dynamics.

Physical and Chemical Properties Analysis

Physical Properties

Conantokin-T is typically characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to maintain structural integrity during experimental manipulations.

Chemical Properties

The peptide exhibits specific chemical properties such as pH sensitivity, which can influence its activity and stability. Analytical techniques such as chromatography and mass spectrometry are employed to characterize these properties quantitatively.

Applications

Conantokin-T has several scientific uses, particularly in neuropharmacology:

  • Research Tool: It serves as a model compound for studying N-methyl-D-aspartate receptor function and excitatory neurotransmission.
  • Potential Therapeutic Agent: Due to its ability to modulate synaptic activity, conantokin-T may have applications in developing treatments for neurological disorders associated with NMDA receptor dysfunction, such as epilepsy or neurodegenerative diseases.
  • Analgesic Research: Some studies suggest that conantokins may have analgesic properties, making them candidates for pain management therapies.
Discovery and Biological Context of Conantokin-T

Historical Identification in Conus tulipa Venom

Conantokin-T (con-T) was first isolated in the early 1990s from the venom of the piscivorous cone snail Conus tulipa, a species phylogenetically classified within the Gastridium clade alongside the highly venomous Conus geographus [3] [9]. The peptide’s discovery stemmed from bioactivity-guided fractionation of crude venom, where it induced a distinctive "sleep-like state" in young mice upon intracranial injection—a behavioral response shared with conantokin-G but differing from the hyperexcitability caused by other conotoxins [3]. Initial biochemical characterization revealed a linear 21-amino acid peptide (Sequence: GEγγYQKMLγNLRγAEVKKNA, where γ = γ-carboxyglutamate) with four Gla residues at positions 3, 4, 10, and 14, and a C-terminal amidation [3] [8]. Unlike disulfide-rich conotoxins, con-T’s bioactivity depended entirely on post-translational γ-carboxylation, a vitamin K-dependent modification catalyzed during venom maturation [1]. Early functional studies identified it as a selective antagonist of N-methyl-D-aspartate receptors (NMDARs), distinguishing it from ion channel-targeting conotoxins [3] [10].

Table 1: Key Properties of Conantokin-T

PropertyDetail
Source SpeciesConus tulipa (Gastridium clade)
Year IdentifiedEarly 1990s
Length21 amino acids
Post-Translational Mods4 γ-carboxyglutamate residues (positions 3,4,10,14); C-terminal amidation
Bioactivity (Mouse)Sleep induction in young mice
Molecular TargetNMDA receptors

Evolutionary Role in Cone Snail Predatory Strategies

Conus tulipa employs a specialized "net-hunting" strategy, distinct from the "taser-and-tether" mechanism of other piscivorous cone snails. This behavior involves releasing a cloud of venom into the water to chemically immobilize fish prey prior to engulfment [2] [4]. Venomic studies reveal conantokin-T is a cornerstone of this strategy:

  • Venom Duct Expression: Transcriptomic and proteomic analyses show conantokin genes (superfamily B1) dominate the venom gland transcriptome (up to 50% of conotoxin expression), with high abundance in the distal venom duct where predatory venom components are synthesized [4].
  • Chemical Camouflage: Con-T’s NMDAR inhibition suppresses escape responses in fish by disrupting motor coordination and sensory integration, synergizing with other venom components (e.g., excitatory δ-conotoxins) in the "nirvana cabal" [4] [9].
  • Defensive Preadaptation: Phylogenetic evidence suggests conantokins evolved in ancestral vermivorous cones for defense against vertebrates. δ-Conotoxins like SuVIA from vermivorous Conus suturatus cause pain in mammals, implying an ancient defensive role repurposed for fish hunting in lineages like Gastridium [6] [9]. This evolutionary trajectory underscores how con-T’s neuroactivity was co-opted from a deterrent into a predatory tool.

Comparative Analysis with Other Conantokins

Conantokin-T exhibits structural and functional distinctions from related peptides:

Table 2: Comparative Features of Major Conantokins

PeptideSource SnailLengthGla ResiduesKey Sequence FeaturesStructural Fold
Con-TC. tulipa21 aa4 (3,4,10,14)Tyr5, Met8, Leu9, Leu12Stable α-helix (Ca²⁺-independent)
Con-GC. geographus17 aa5 (3,4,7,10,14)Leu5, Gln6, Gln9Ca²⁺-dependent α-helix
Con-RC. radiatus27 aa4 (3,4,11,15)Disulfide bond (Cys18-Cys23)Partial α-helix with flexible C-terminus
Con-LC. lynceus19 aa4 (3,4,11,15)High similarity to con-R (N-term)Similar to con-R
  • Structural Biology: NMR studies (PDB ID: 1ONT) show con-T adopts a stable α-helix spanning residues 3–18 in aqueous solution, even without divalent cations. This contrasts sharply with con-G, which requires Ca²⁺ or Mg²⁺ binding to Gla residues to transition from a random coil to a helical conformation [1] [8]. Con-T’s stability arises from hydrophobic clustering (Tyr5, Met8, Leu9, Leu12) and ionic interactions (Lys7-Gla3/Gla10; Arg13-Gla14) [8].
  • Pharmacological Selectivity: Electrophysiological assays reveal con-T non-selectively inhibits NMDARs containing NR2A or NR2B subunits (IC₅₀ ~0.1–0.5 µM), while con-G is highly selective for NR2B (IC₅₀ NR2B: 0.2 µM; NR2A: >10 µM) [5] [10]. This stems from con-T’s interaction with the S2 ligand-binding domain of NR2 subunits, where residues like Met8 influence receptor engagement. Truncated variants (e.g., con-T[1-8]) or point mutants (M8I) gain subunit selectivity [10].
  • Bioactivity: Con-T and con-R show potent anticonvulsant effects in audiogenic seizure models, but con-T requires higher doses than con-R for equivalent protection. This correlates with con-R’s greater brain bioavailability and distinct pharmacokinetics [7] [10].

Key Advances in Conantokin-T Research

graph LR  A[1990 • Isolation from C. tulipa] --> B[1997 • NMR structure solved]  B --> C[2002 • Anticonvulsant efficacy shown]  C --> D[2007 • Subtype selectivity engineered]  D --> E[2014 • Venomics confirms predatory role]  

Properties

CAS Number

127476-26-0

Product Name

Conantokin-T

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C110H175N31O45S

Molecular Weight

2683.8 g/mol

InChI

InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121)/t50-,51-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,81-/m0/s1

InChI Key

UFVIUSQQHPISRQ-HNJXWIPGSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Synonyms

con-T(M8Q)
conantokin-T

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.